molecular formula C26H27N5O2 B12157000 1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one

1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one

Cat. No.: B12157000
M. Wt: 441.5 g/mol
InChI Key: QSTQSWSEMARTOF-UHFFFAOYSA-N
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Description

1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the condensation of appropriate aminopyrimidines with aldehydes or ketones, followed by cyclization under acidic or basic conditions.

    Introduction of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through various substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.

    Attachment of the Propyl and Pyrrolidin-2-one Moieties: This step may involve nucleophilic substitution reactions where the pyrrolo[2,3-d]pyrimidine core is reacted with propyl halides and subsequently with pyrrolidin-2-one under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors with palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antiproliferative activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one Derivatives: Known for their antiproliferative and antimicrobial activities.

    Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Studied for their potential as antimicrobial agents.

Uniqueness

1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

1-[3-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C26H27N5O2/c1-33-21-12-10-20(11-13-21)31-17-22(19-7-3-2-4-8-19)24-25(28-18-29-26(24)31)27-14-6-16-30-15-5-9-23(30)32/h2-4,7-8,10-13,17-18H,5-6,9,14-16H2,1H3,(H,27,28,29)

InChI Key

QSTQSWSEMARTOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCN4CCCC4=O)C5=CC=CC=C5

Origin of Product

United States

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